Ro 26-4550 trifluoroacetate
Overview
Description
Ro 26-4550 trifluoroacetate is a small-molecule inhibitor known for its ability to prevent the binding of interleukin-2 (IL-2) to its receptor (IL-2R α-subunit).
Preparation Methods
The synthesis of Ro 26-4550 trifluoroacetate involves multiple steps, including the formation of key intermediates and the final trifluoroacetate salt. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of the piperidine ring and the attachment of the carbamimidoyl group.
Acetylation and coupling reactions: The core structure is then acetylated and coupled with other intermediates to form the final compound.
Trifluoroacetate formation: The final step involves the formation of the trifluoroacetate salt by reacting the compound with trifluoroacetic acid
Chemical Reactions Analysis
Ro 26-4550 trifluoroacetate undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution reactions: Common reagents such as halogens can be used to substitute specific groups on the compound, leading to derivatives with different properties.
Hydrolysis: The ester groups in this compound can undergo hydrolysis to form carboxylic acids and alcohols
Scientific Research Applications
Ro 26-4550 trifluoroacetate has several scientific research applications, including:
Immunology: It is used to study the inhibition of IL-2 binding to its receptor, which is crucial for the growth of activated T cells
Cancer research: By inhibiting IL-2, this compound can be used to explore new cancer therapies that target the immune system.
Drug development: The compound serves as a lead molecule for developing new drugs that modulate the immune response.
Mechanism of Action
Ro 26-4550 trifluoroacetate exerts its effects by competitively inhibiting the binding of IL-2 to its receptor (IL-2R α-subunit). This inhibition prevents the activation of T cells, which are essential for immune responses. The compound binds to the same site on IL-2 as the receptor, effectively blocking the interaction .
Comparison with Similar Compounds
Ro 26-4550 trifluoroacetate is unique due to its specific inhibition of IL-2 binding. Similar compounds include:
Ro 26-4550: The non-trifluoroacetate version of the compound, which has similar inhibitory properties.
Other IL-2 inhibitors: Compounds like this compound that inhibit IL-2 binding but may have different chemical structures and potencies
This compound stands out due to its high specificity and reversible inhibition, making it a valuable tool in immunological research.
Properties
IUPAC Name |
methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3.C2HF3O2/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19;3-2(4,5)1(6)7/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31);(H,6,7)/t22-,23+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMWPONRCOSTMK-RFPXDPOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)C[C@H]3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F3N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587904 | |
Record name | Trifluoroacetic acid--methyl N-{[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl}-4-(phenylethynyl)-L-phenylalaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217448-66-2, 193744-04-6 | |
Record name | L-Phenylalanine, N-[2-[(3R)-1-(aminoiminomethyl)-3-piperidinyl]acetyl]-4-(2-phenylethynyl)-, methyl ester, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217448-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoroacetic acid--methyl N-{[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl}-4-(phenylethynyl)-L-phenylalaninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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